![molecular formula C9H12N2O5S B12602796 4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-34-2](/img/structure/B12602796.png)
4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a methoxyphenyl group and a methanesulfonyl group attached to a carbamimidate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-methoxyphenyl isocyanate with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Hydrolysis: The carbamimidate moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound, with reaction conditions varying depending on the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce amines and methanesulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Biological Studies: It is used in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the methanesulfonyl moiety.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the carbamimidate structure.
4-Methoxyphenyl carbamate: Similar in structure but with a carbamate group instead of a carbamimidate.
Uniqueness
4-Methoxyphenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
651306-34-2 |
|---|---|
Molekularformel |
C9H12N2O5S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
[[amino-(4-methoxyphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O5S/c1-14-7-3-5-8(6-4-7)15-9(10)11-16-17(2,12)13/h3-6H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
OKYLURYSEICQFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
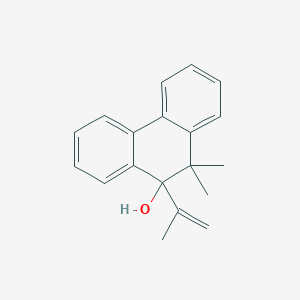
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

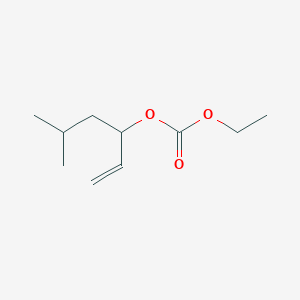
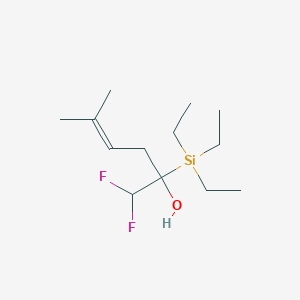

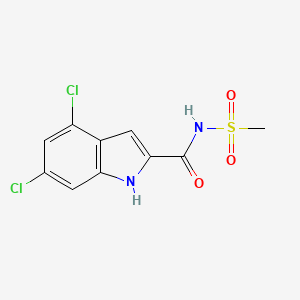
methanone](/img/structure/B12602771.png)
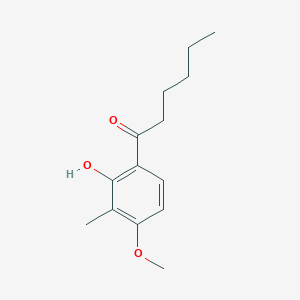
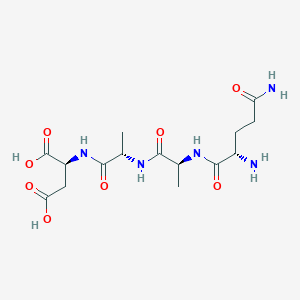

![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
